molecular formula C13H20BrClN2 B1443565 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride CAS No. 1361116-88-2

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

Cat. No. B1443565
M. Wt: 319.67 g/mol
InChI Key: NIHOFZPSGAUPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride, commonly known as 5-Bromo-2-pyridine, is an organic compound with the molecular formula C9H14BrN. It is a white powder that is insoluble in water, but soluble in organic solvents. It is commonly used in organic synthesis and as a reagent for a range of applications.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride and its derivatives are essential in various synthetic chemistry applications. An efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This methodology involves judicious functionalization of halogenated pyridines and pyrimidines, leading to high-yielding routes suitable for the synthesis of these compounds and potentially rapid access to other heterocyclic analogues (Morgentin et al., 2009). Additionally, novel pyridine-based derivatives have been synthesized via Suzuki cross-coupling reactions, indicating the compound's utility in creating diverse molecular structures (Ahmad et al., 2017).

Pharmacological Potential and Material Applications

Compounds derived from 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride have shown potential in various fields, including medicinal chemistry and materials science. For example, pyridinesulfonamide, a related compound, has exhibited a wide range of applications in novel drug development. Stereostructures of its derivatives have been researched, and their potential effects on cancer activity and enzyme inhibition have been investigated (Zhou et al., 2015). Moreover, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-bromo-2-(1-isopropylpiperidin-3-yl)pyridine have been synthesized, exhibiting a wide span of redox and emission properties, hinting at their potential in organic light-emitting devices (Stagni et al., 2008).

Chemical Reactivity and Molecular Structure

The chemical reactivity and molecular structure of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride derivatives are pivotal in understanding their applications. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their antibacterial activity against a range of bacteria demonstrate the compound's significance in developing new antimicrobial agents (Bogdanowicz et al., 2013). Additionally, the crystal structure analysis of related compounds, such as the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has provided valuable insights into their molecular architecture, furthering their application in various scientific fields (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOFZPSGAUPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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